molecular formula C15H14O3 B1204990 7,4'-Dihydroxyflavan CAS No. 82925-54-0

7,4'-Dihydroxyflavan

Cat. No.: B1204990
CAS No.: 82925-54-0
M. Wt: 242.27 g/mol
InChI Key: YXMLGIGHGPSEKA-AWEZNQCLSA-N
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Description

7,4'-Dihydroxyflavan is a hydroxyflavonoid.

Scientific Research Applications

Pharmacological Applications

1.1 Respiratory Health

One of the notable applications of 7,4'-Dihydroxyflavan is its role in respiratory health. Research indicates that it effectively inhibits MUC5AC gene expression and mucus production in human airway epithelial cells. In a study involving NCI-H292 cells, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.4 μM, significantly lower than that of glycyrrhizin (38 μM) . Furthermore, in murine models of asthma, treatment with this compound resulted in reduced MUC5AC secretion in bronchoalveolar lavage fluid compared to control groups.

1.2 Inhibition of Eotaxin Production

This compound has been shown to prevent the paradoxical effects of dexamethasone on eotaxin production in human fibroblasts. In vitro studies revealed that it was the most potent inhibitor among several compounds tested, effectively reducing eotaxin production induced by long-term dexamethasone exposure . This finding suggests its potential as a therapeutic agent for managing eosinophilic inflammation associated with asthma.

Agricultural Applications

2.1 Induction of Nodulation Genes

In agricultural science, this compound plays a crucial role as a signaling molecule that induces nodulation (nod) genes in beneficial soil bacteria such as Rhizobium meliloti. This induction is vital for enhancing nitrogen fixation in legumes, thereby improving soil fertility and crop yield . A study showed that treatment with this flavonoid altered the bacterial community structure in soil, indicating its potential for promoting beneficial microbial interactions .

Environmental Applications

3.1 Soil Microbial Interactions

The compound has been investigated for its impact on soil microbial communities. Studies utilizing high-throughput sequencing techniques revealed that this compound can influence the abundance and diversity of specific soil bacteria . While the changes were not always statistically significant, they highlighted the compound's potential role in modulating soil health and ecosystem dynamics.

Summary Table of Applications

Application Area Details
Pharmacology Inhibits MUC5AC gene expression; reduces eotaxin production; potential asthma treatment
Agriculture Induces nodulation genes in Rhizobium species; enhances nitrogen fixation
Environmental Science Modulates soil bacterial communities; potential benefits for soil health and fertility

Case Studies

  • Respiratory Health Study
    • Objective : To evaluate the effects of this compound on mucus production.
    • Findings : Significant reduction in mucus secretion observed in treated groups compared to controls .
  • Eotaxin Production Study
    • Objective : To assess the impact on eotaxin production under dexamethasone treatment.
    • Findings : Demonstrated consistent suppression of eotaxin production by this compound .
  • Soil Microbial Study
    • Objective : To analyze changes in microbial community structure following treatment with this compound.
    • Findings : Alterations observed in bacterial populations suggest potential for improved soil health .

Properties

CAS No.

82925-54-0

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C15H14O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-3,5-7,9,14,16-17H,4,8H2/t14-/m0/s1

InChI Key

YXMLGIGHGPSEKA-AWEZNQCLSA-N

SMILES

C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O

Isomeric SMILES

C1CC2=C(C=C(C=C2)O)O[C@@H]1C3=CC=C(C=C3)O

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O

Key on ui other cas no.

82925-54-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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